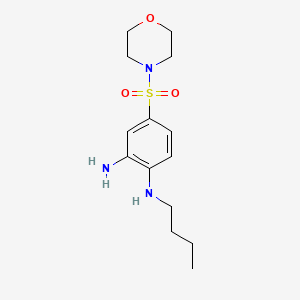

1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

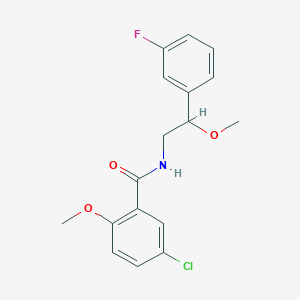

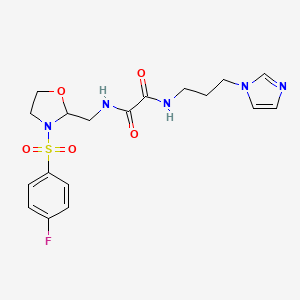

“1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine” is a chemical compound with the molecular formula C14H23N3O3S . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine” can be represented as 1S/C14H23N3O3S/c1-2-3-6-16-14-5-4-12 (11-13 (14)15)21 (18,19)17-7-9-20-10-8-17/h4-5,11,16H,2-3,6-10,15H2,1H3 .Physical And Chemical Properties Analysis

“1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine” is a powder that is stored at room temperature . It has a molecular weight of 313.42 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine and its derivatives serve as crucial intermediates in the synthesis of a wide range of heterocyclic compounds. The reactivity of morpholine derivatives, such as those with sulfonyl groups, is explored for crafting complex molecular structures. For instance, bromoethylsulfonium salt reactions with 1,2-/1,3-aminoalcohols lead to the formation of six- and seven-membered rings like morpholines and benzoxazepines through annulation processes, showcasing the versatility of these compounds in synthesizing 1,4-heterocyclic compounds (Yar, McGarrigle, & Aggarwal, 2009).

Molecular Structure Analysis

The molecular structures of these compounds reveal intricate details about their conformation and reactivity. X-ray crystallography and spectroscopic studies, such as NMR, provide insights into their molecular conformation. For example, dynamic NMR spectroscopic studies have been utilized to investigate the inversion of the morpholine ring in N-arylsulfonyl morpholines, which is influenced by exocyclic conjugation and the electronic effects of substituents (Modarresi-Alam et al., 2009).

Electrosynthesis

Electrochemical methods have been applied to synthesize 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives. This approach is highlighted by its mild and regioselective conditions, avoiding the use of hazardous reagents and providing a green alternative to traditional synthetic routes. The anodic oxidation of 2-aminodiphenylamine in the presence of sulfinic acids as nucleophiles yields high-quality derivatives, emphasizing the method's efficiency and environmental friendliness (Sharafi-kolkeshvandi et al., 2016).

Catalysis and Reaction Mechanisms

Compounds containing the 1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine moiety have been studied for their catalytic properties, particularly in oxygen atom transfer reactions and the oxidation of organic molecules. For example, dioxidomolybdenum(VI) complexes with tripodal tetradentate ligands have been synthesized and used in catalytic oxygen atom transfer, showcasing the potential of these compounds in facilitating environmentally benign oxidation reactions (Maurya, Uprety, & Avecilla, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

1-N-butyl-4-morpholin-4-ylsulfonylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3S/c1-2-3-6-16-14-5-4-12(11-13(14)15)21(18,19)17-7-9-20-10-8-17/h4-5,11,16H,2-3,6-10,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKZIXZHUBFRQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2691785.png)

![(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2691798.png)

![methyl 2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2691800.png)

![1-(2-Phenyl-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2691802.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2691803.png)